molecular formula C19H25N5O3S B2857933 ethyl 2-({[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate CAS No. 887837-56-1

ethyl 2-({[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B2857933
CAS No.: 887837-56-1
M. Wt: 403.5
InChI Key: LSNLLHMMJFQERN-UHFFFAOYSA-N
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Description

Ethyl 2-({[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a cyclohexyl group, and an ethyl ester moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the triazole intermediate.

    Formation of the Thioether Linkage: The sulfanyl group is incorporated through a thiolation reaction, where a thiol reacts with the triazole intermediate.

    Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl groups, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halides, sulfonates, and organometallic compounds are used under conditions that may include acidic or basic catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of ethyl 2-({[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and nucleic acids.

    Pathways: The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and immune responses.

Comparison with Similar Compounds

Ethyl 2-({[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate can be compared with other triazole derivatives and related compounds:

    Similar Compounds: 4-amino-5-cyclohexyl-4H-1,2,4-triazole, ethyl 2-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate

    Uniqueness: The presence of the cyclohexyl group and the specific arrangement of functional groups confer unique chemical and biological properties to this compound, distinguishing it from other similar compounds.

Properties

IUPAC Name

ethyl 2-[[2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3S/c1-2-27-18(26)14-10-6-7-11-15(14)21-16(25)12-28-19-23-22-17(24(19)20)13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNLLHMMJFQERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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